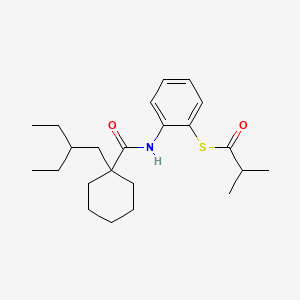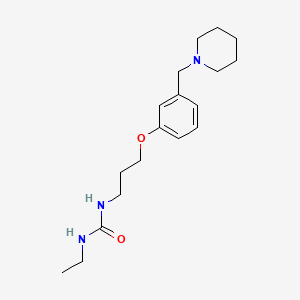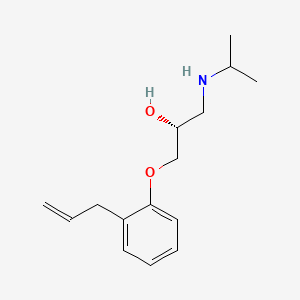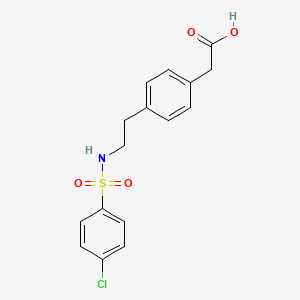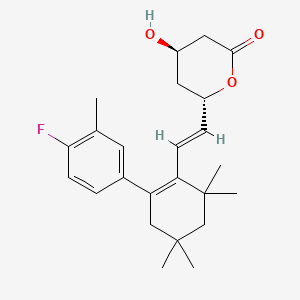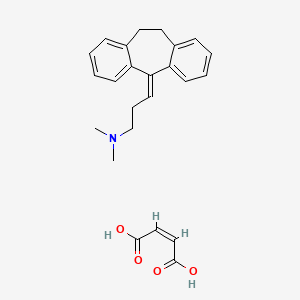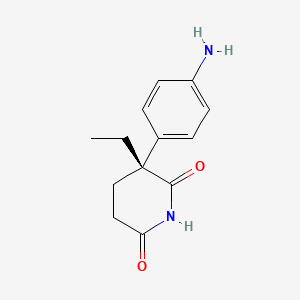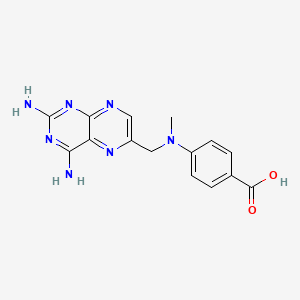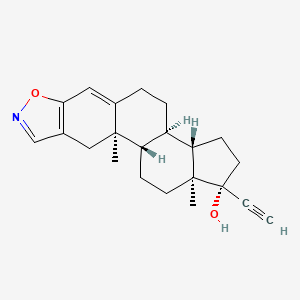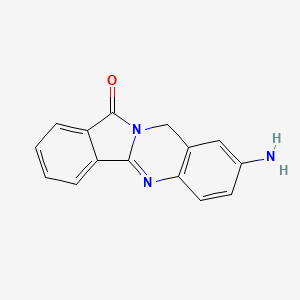![molecular formula C25H27NO5 B1669856 2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid CAS No. 1257641-15-8](/img/structure/B1669856.png)
2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid
Descripción general
Descripción
DB-959 is a small molecule drug that acts as a dual agonist for peroxisome proliferator-activated receptor delta and peroxisome proliferator-activated receptor gamma. It is being developed for the treatment of Alzheimer’s disease and other neurodegenerative disorders. The compound has shown potential in improving glucose and lipid metabolism, which are often disrupted in Alzheimer’s disease .
Métodos De Preparación
DB-959 can be synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of DB-959 is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for DB-959 involve scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
DB-959 undergoes various types of chemical reactions, including:
Oxidation: DB-959 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are oxidized derivatives of DB-959.
Reduction: DB-959 can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions are reduced derivatives of DB-959.
Substitution: DB-959 can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines.
Aplicaciones Científicas De Investigación
DB-959 has a wide range of scientific research applications, including:
Chemistry: DB-959 is used as a tool compound to study the structure-activity relationships of peroxisome proliferator-activated receptor agonists. It is also used in the development of new synthetic methodologies for the preparation of similar compounds.
Biology: DB-959 is used to study the biological functions of peroxisome proliferator-activated receptor delta and peroxisome proliferator-activated receptor gamma in various cellular and animal models. It is also used to investigate the role of these receptors in metabolic diseases and neurodegenerative disorders.
Medicine: DB-959 is being developed as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders. It has shown promise in preclinical studies for improving cognitive function and reducing neuroinflammation.
Industry: DB-959 is used in the pharmaceutical industry for the development of new drugs targeting peroxisome proliferator-activated receptors. .
Mecanismo De Acción
DB-959 exerts its effects by activating peroxisome proliferator-activated receptor delta and peroxisome proliferator-activated receptor gamma. These receptors are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, DB-959 improves insulin sensitivity, reduces inflammation, and enhances lipid metabolism. This leads to improved cognitive function and reduced neuroinflammation in animal models of Alzheimer’s disease .
Comparación Con Compuestos Similares
DB-959 is unique in its dual agonist activity for both peroxisome proliferator-activated receptor delta and peroxisome proliferator-activated receptor gamma. This distinguishes it from other compounds that target only one of these receptors. Similar compounds include:
Rosiglitazone: A selective agonist for peroxisome proliferator-activated receptor gamma, used for the treatment of type 2 diabetes.
Pioglitazone: Another selective agonist for peroxisome proliferator-activated receptor gamma, also used for the treatment of type 2 diabetes.
DB-959’s dual agonist activity provides a broader range of therapeutic effects compared to these selective agonists, making it a promising candidate for the treatment of complex diseases such as Alzheimer’s disease.
Propiedades
Número CAS |
1257641-15-8 |
|---|---|
Fórmula molecular |
C25H27NO5 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[(1S)-5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid |
InChI |
InChI=1S/C25H27NO5/c1-3-23-22(26-25(31-23)16-6-8-19(29-2)9-7-16)12-13-30-20-10-11-21-17(14-20)4-5-18(21)15-24(27)28/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,27,28)/t18-/m0/s1 |
Clave InChI |
BINJXYDNGPHRGX-SFHVURJKSA-N |
SMILES isomérico |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)[C@@H](CC4)CC(=O)O |
SMILES |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)O |
SMILES canónico |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)O |
Apariencia |
Solid powder |
Otros números CAS |
879409-35-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






